Product packaging for 6,8-Dimethylbenz[a]anthracene(Cat. No.:CAS No. 317-64-6)

6,8-Dimethylbenz[a]anthracene

Cat. No.: B135134
CAS No.: 317-64-6
M. Wt: 256.3 g/mol
InChI Key: OVSHSQPYUKVYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Methylated Benz[a]anthracenes in Carcinogenicity Studies

The exploration of methylated benz[a]anthracenes has been pivotal in understanding structure-activity relationships in chemical carcinogenesis. Early research demonstrated that the position of methyl substitution on the benz[a]anthracene nucleus has a profound effect on carcinogenic potency. For instance, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a well-established and potent carcinogen, widely used in experimental models to induce tumors. ontosight.ainih.gov

Studies have systematically investigated various methylated derivatives to elucidate the structural features that confer high carcinogenic activity. aacrjournals.orgnih.gov This research has been instrumental in refining theories of PAH carcinogenesis, moving from broad correlations to more nuanced understandings of how molecular geometry and electronic properties influence metabolic activation and detoxification pathways. The investigation of a wide array of methylated benz[a]anthracenes, including 6,8-dimethylbenz[a]anthracene, has contributed to a deeper comprehension of the molecular determinants of cancer initiation.

Significance of this compound within Carcinogenic Polycyclic Aromatic Hydrocarbons

This compound holds a specific and informative place within the study of carcinogenic PAHs. Research has shown that methyl substitution at the 6- and 8-positions enhances the tumor-initiating activity of the parent benz[a]anthracene by at least four- to eight-fold. nih.gov This increased tumorigenicity is thought to be due to a decrease in the metabolic detoxification of the compound at the 5,6- and 8,9-double bonds. nih.gov

The study of this compound contributes to the broader understanding of how steric and electronic effects of methyl groups influence the molecule's interaction with metabolic enzymes. While not as extensively studied as the highly potent 7,12-DMBA, the carcinogenic activity of this compound provides a crucial data point for quantitative structure-activity relationship (QSAR) models. biochempress.comresearchgate.netresearchgate.net These models aim to predict the carcinogenic potential of PAHs based on their molecular structure, and the inclusion of data from moderately active compounds like this compound is essential for the robustness and predictive power of these computational tools. biochempress.comresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular FormulaC20H16 guidechem.com
Melting Point138.5°C guidechem.com
Flash Point226.6°C guidechem.com
Refractive Index1.728 guidechem.com
CarcinogenicityQuestionable carcinogen guidechem.com

Interactive Data Table: Carcinogenic Activity of Selected Methylated Benz[a]anthracenes

CompoundCarcinogenic ActivityReference
Benz[a]anthraceneWeak nih.gov
7-Methylbenz[a]anthracene (B135024)Active biochempress.com
12-Methylbenz[a]anthraceneInactive biochempress.com
This compound Active biochempress.combiochempress.com
7,12-Dimethylbenz[a]anthracenePotent ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B135134 6,8-Dimethylbenz[a]anthracene CAS No. 317-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-6-5-8-16-11-20-17-9-4-3-7-15(17)10-14(2)19(20)12-18(13)16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSHSQPYUKVYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185593
Record name Benz(a)anthracene, 6,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-64-6
Record name 6,8-Dimethylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylbenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dimethylbenz[a]anthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benz(a)anthracene, 6,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-E63 6,8-DIMETHYLBENZ(A)ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,8-DIMETHYLBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII8T8I2EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action of 6,8 Dimethylbenz a Anthracene

Metabolic Activation Pathways

The metabolic activation of dimethylbenz[a]anthracenes is a complex process that converts the chemically stable parent hydrocarbon into highly reactive intermediates capable of covalently binding to cellular macromolecules such as DNA. This bioactivation is essential for the initiation of carcinogenesis. The position of the methyl groups on the benz[a]anthracene skeleton significantly influences the metabolic pathways and the ultimate biological activity of the compound. For instance, the weak tumor-initiating activity of the parent compound, benz[a]anthracene, is enhanced by methyl substitution at the 6- and 8-positions. This increased tumorigenic activity is thought to be consistent with a decrease in metabolic detoxification pathways at the 5,6- and 8,9-double bonds of the molecule.

The initial and rate-limiting step in the metabolic activation of PAHs is their oxidation by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. These enzymes introduce an oxygen atom into the PAH ring system, typically forming an epoxide. While specific studies on 6,8-Dimethylbenz[a]anthracene are limited, extensive research on the closely related and potent carcinogen 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) provides a model for understanding the role of CYP enzymes.

Several CYP isozymes, particularly from the CYP1, CYP2, and CYP3 families, are involved in the metabolism of DMBA. CYP1B1, found in extrahepatic tissues, has been shown to be crucial in mediating the carcinogenicity of DMBA. In contrast, CYP1A1 is more prevalent in the liver. Studies using rat and human liver microsomes have demonstrated that members of the CYP2C family can account for a significant portion of the formation of the proximate carcinogen, DMBA-3,4-diol, while CYP2B family members also contribute to the formation of other dihydrodiols. It is plausible that these same enzyme families are involved in the bioactivation of this compound, although the specific regioselectivity of the oxidation would be influenced by the different positions of the methyl groups.

Table 1: Cytochrome P450 Enzymes Implicated in the Metabolism of 7,12-Dimethylbenz[a]anthracene

Enzyme FamilySpecific Isozyme(s)Role in MetabolismTissue Location
CYP1 CYP1A1, CYP1B1Oxidation to epoxides and dihydrodiolsLiver (CYP1A1), Extrahepatic tissues (CYP1B1)
CYP2 CYP2B, CYP2CFormation of various dihydrodiolsLiver
CYP3 CYP3AGeneral metabolismLiver

This table is based on data for the related compound 7,12-Dimethylbenz[a]anthracene and serves as a model for potential enzymatic pathways.

The enzymatic action of CYPs on dimethylbenz[a]anthracenes initiates a cascade leading to the formation of several reactive intermediates. The initial product, an arene oxide, is a highly reactive electrophile. These epoxides can be detoxified by conjugation with glutathione (B108866) or can be hydrated by the enzyme microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols.

This hydration step is critical, as it can lead to the formation of a proximate carcinogen. For DMBA, the DMBA-3,4-dihydrodiol is considered a key metabolite. This dihydrodiol can then undergo a second epoxidation by CYP enzymes, primarily in the bay-region of the molecule, to form a highly reactive diol-epoxide. These diol-epoxides, such as the DMBA-3,4-diol-1,2-epoxide, are considered the ultimate carcinogenic metabolites of many PAHs because their structure allows them to readily react with nucleophilic sites on DNA, forming stable adducts. In the case of this compound, the methyl substitutions likely decrease metabolism at the adjacent K-region (5,6-double bond), potentially shifting the metabolic focus to other parts of the molecule, including the bay-region, for the formation of its own unique set of reactive diol-epoxides.

The metabolism of dimethylbenz[a]anthracenes is characterized by a high degree of regio- and stereoselectivity, meaning that the enzymatic reactions occur at specific positions on the molecule and produce specific stereoisomers. This selectivity is determined by both the substrate's structure and the specific CYP and epoxide hydrolase enzymes involved.

For example, studies on the microbial metabolism of DMBA by Mycobacterium vanbaalenii PYR-1 showed a highly regio- and stereoselective attack at the C-5 and C-6 positions, as well as on the methyl group at C-7. The resulting trans-5,6-dihydrodiol was found to be 100% the 5S,6S enantiomer. In mammalian systems, the metabolism of PAHs also yields specific enantiomers of dihydrodiols, which can have profoundly different biological activities. The position of the methyl groups in this compound would sterically hinder enzymatic attack at the adjacent 5, 7, and 9 positions, thereby altering the regioselectivity of metabolism compared to the parent benz[a]anthracene or the 7,12-isomer. This shift in metabolic pathways is a key determinant of the compound's carcinogenic potential.

Dimethylbenz[a]anthracenes not only are substrates for xenobiotic metabolizing enzymes but can also modulate their activity and expression. Exposure to these compounds can lead to the induction of certain CYP enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. This induction is often mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

DNA Adduct Formation and Genotoxicity

The ultimate molecular event that links metabolic activation to carcinogenicity is the formation of covalent adducts between the reactive metabolites of this compound and cellular DNA. This chemical modification of DNA is a hallmark of genotoxicity and a critical step in the initiation of cancer.

While the tumorigenicity of this compound implies that it does lead to genotoxic events, specific studies identifying and characterizing its DNA adducts are not extensively available. However, the mechanisms of DNA adduct formation have been thoroughly elucidated for the related 7,12-DMBA, providing a strong predictive model.

The bay-region diol-epoxides are the primary metabolites responsible for forming stable DNA adducts. These electrophilic epoxides react predominantly with the exocyclic amino groups of purine (B94841) bases in DNA, particularly deoxyguanosine (dG) and deoxyadenine (dA). For DMBA, adducts are formed through the reaction of its bay-region diol-epoxides with these DNA bases. Another pathway involves one-electron oxidation, which can lead to the formation of depurinating adducts, where the carcinogen is bound to the N-7 position of guanine (B1146940) or adenine, weakening the glycosidic bond and leading to its loss from the DNA backbone.

Analysis of tissues from rats treated with DMBA revealed the presence of multiple DNA adducts, with the major one resulting from the reaction of a bay-region diol-epoxide. It is highly probable that this compound is also metabolized to bay-region diol-epoxides that subsequently form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process. The specific structure of these adducts would be unique to the 6,8-isomer, reflecting its distinct metabolic activation pathway.

Depurinating Adducts and Stable Adducts in Biological Systems

The carcinogenicity of PAHs is largely attributed to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.gov This process is initiated by phase-one enzymes like cytochrome P450, which convert the parent compound into epoxides. researchgate.netresearchgate.net These can then be hydrolyzed by enzymes such as microsomal epoxide hydrolase to form dihydrodiols. researchgate.netsemanticscholar.org A subsequent epoxidation of the dihydrodiol creates a highly reactive diol-epoxide, which is often the ultimate carcinogen that binds to DNA. researchgate.netresearchgate.net

These interactions result in two main types of DNA adducts:

Stable Adducts : These are formed when the diol-epoxide metabolite covalently binds to the exocyclic amino groups of purine bases in DNA, such as guanine or adenine. nih.gov These bulky adducts are chemically stable and, if not removed by cellular DNA repair mechanisms, can persist and disrupt the normal functions of DNA. researchgate.net

Depurinating Adducts (Unstable Adducts) : An alternative activation pathway involves the formation of radical cations through one-electron oxidation. nih.gov These reactive intermediates can attack the N7 or C8 positions of purine bases. The resulting adducts are unstable, weakening the glycosidic bond that connects the base to the deoxyribose sugar. This instability leads to the spontaneous cleavage of the bond and the loss of the adducted base, creating an apurinic (AP) site in the DNA strand. nih.gov While the adduct itself is lost, the resulting AP site is a form of DNA damage that can lead to mutations if not properly repaired. For the related compound DMBA, studies have shown that depurinating adducts can constitute the vast majority (around 99%) of total adducts formed in certain metabolic activation systems. nih.gov

Adduct TypeMechanism of FormationSite of DNA InteractionConsequence
Stable Adducts Metabolic activation to diol-epoxides.Exocyclic amino groups of purines (e.g., Guanine, Adenine).Formation of a persistent, bulky lesion on the DNA.
Depurinating Adducts Metabolic activation to radical cations via one-electron oxidation.N7 or C8 positions of purines (e.g., Guanine, Adenine).Creation of an unstable adduct, leading to base loss and an apurinic (AP) site.

Impact on DNA Integrity and Replication

The formation of both stable and depurinating adducts represents a significant assault on the integrity of the genome. These DNA lesions can interfere with critical cellular processes, particularly DNA replication and transcription.

When a DNA polymerase encounters a bulky stable adduct during replication, its progress is often blocked. ccme.ca To bypass such a lesion, cells may employ specialized, lower-fidelity translesion synthesis (TLS) polymerases. These polymerases can replicate across the damaged template but are more prone to inserting an incorrect base opposite the adduct. This error-prone bypass is a major source of the point mutations, such as base substitutions, that are characteristic of PAH-induced carcinogenesis. ccme.ca

Apurinic sites resulting from the loss of depurinating adducts also compromise DNA integrity. The absence of a base on the template strand provides no information for the replication machinery. Consequently, DNA polymerases may insert a base at random, frequently an adenine, opposite the AP site. This process can lead to mutations, particularly transversions, if the incorrect base is incorporated into the new DNA strand during replication. ccme.ca

Correlation between DNA Adduct Levels and Tumorigenesis Latency

A central concept in chemical carcinogenesis is that the formation of DNA adducts is a critical initiating event. researchgate.net There is a general correlation between the extent of DNA adduct formation in a target tissue and the likelihood of tumor development. The probability of mutations occurring during cell division increases with the number of adducts present in a cell's DNA. ccme.ca

While a direct quantitative relationship for this compound is not well-documented, studies on other carcinogens have established this principle. Higher levels of persistent DNA adducts in a target organ are often associated with a shorter latency period for tumor appearance and a higher incidence of tumors. For instance, in experimental models using DMBA, the metabolites form DNA adducts in rapidly proliferating cells, leading to mutations that are instrumental in the transformation of these cells into malignant ones. nih.gov However, the relationship is not always linear, as other factors such as the rate of DNA repair, cell proliferation, and apoptosis also play crucial roles in determining the ultimate carcinogenic outcome. ccme.ca The presence of adducts alone is not always a sufficient stimulus for cancer induction, but certain levels may be necessary for carcinogenesis to occur.

Cellular and Molecular Responses to this compound Exposure

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Exposure to PAHs like this compound can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydroxyl radicals.

Effects on Cell Proliferation and Apoptosis

The cellular response to DNA damage and oxidative stress induced by this compound involves a complex interplay between cell cycle control, cell proliferation, and programmed cell death (apoptosis).

Cell Proliferation : In some contexts, PAH exposure can lead to increased cell proliferation. Damage to genes that control the cell cycle can lead to uncontrolled division. Furthermore, chronic inflammation, which is often associated with ROS production, can create a microenvironment that promotes cell proliferation. researchgate.net

Apoptosis : Apoptosis is a natural, controlled process of cell death that eliminates damaged or unwanted cells. DNA damage is a potent trigger for apoptosis. Following exposure to a carcinogen, cells with extensive, irreparable DNA damage may undergo apoptosis, which serves as a protective mechanism to prevent the propagation of mutations. semanticscholar.orgnih.gov However, carcinogenic PAHs can also interfere with apoptotic pathways. For example, mutations in key regulatory genes, such as the tumor suppressor gene p53, can allow cells with significant DNA damage to evade apoptosis and continue to divide, passing on their mutations and progressing toward a malignant state. nih.gov Studies on DMBA have shown that it can mediate its toxic effects through mechanisms involving apoptosis. semanticscholar.org

Activation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK/AP-1)

Cells respond to the stress induced by compounds like this compound by activating a variety of intracellular signaling pathways. These pathways regulate fundamental cellular processes such as inflammation, proliferation, and survival.

NF-κB (Nuclear Factor kappa B) Pathway : The NF-κB signaling pathway is a key regulator of the inflammatory response. Oxidative stress is a well-known activator of this pathway. Activation of NF-κB leads to the transcription of numerous genes involved in inflammation, cell survival, and proliferation. While this is a normal response to cellular stress, chronic activation of the NF-κB pathway can contribute to a pro-inflammatory microenvironment that is conducive to tumor growth and progression.

MAPK/AP-1 (Mitogen-Activated Protein Kinase/Activator Protein 1) Pathway : The MAPK pathways are a set of signaling cascades that respond to a wide range of extracellular stimuli, including oxidative stress and DNA damage. These pathways can regulate cell proliferation, differentiation, and apoptosis. Activation of specific MAPKs can lead to the activation of the transcription factor AP-1, which in turn controls the expression of genes involved in cell growth and survival. The sustained activation of certain MAPK pathways is frequently observed in cancer and can contribute to the uncontrolled proliferation and survival of tumor cells.

Role in Epithelial to Mesenchymal Transition (EMT)

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific role of this compound in the biological process of Epithelial to Mesenchymal Transition (EMT). Extensive searches for research data detailing the mechanisms through which this compound might induce or influence EMT have not yielded any specific results.

The current body of research on dimethylbenz[a]anthracene isomers and their involvement in EMT predominantly focuses on the well-studied carcinogen 7,12-Dimethylbenz[a]anthracene (DMBA). nih.govnih.gov Studies on 7,12-DMBA have explored its capacity to induce EMT through various signaling pathways, including the Wnt/β-catenin and nuclear factor-kappaB (NF-κB) pathways. nih.govnih.gov However, it is crucial to note that findings related to 7,12-Dimethylbenz[a]anthracene cannot be extrapolated to this compound. The specific positioning of the methyl groups on the benz[a]anthracene skeleton significantly influences the molecule's metabolic activation, DNA adduct formation, and subsequent biological activity. nih.gov

Therefore, without direct experimental evidence, no scientifically accurate statements can be made regarding the role of this compound in EMT. This represents a distinct knowledge gap in the field of chemical carcinogenesis. Future research is required to elucidate whether this compound has any effect on the complex cellular processes that govern the transition of epithelial cells to a mesenchymal phenotype.

Data Table: Research Findings on this compound and EMT

Study/Endpoint Cell Line/Model Key Findings Reference
Role in EMT Not Applicable No data available in the searched scientific literature. N/A

Modulation of 6,8 Dimethylbenz a Anthracene Induced Carcinogenesis

Chemopreventive Strategies and Agents

Chemoprevention involves the use of natural or synthetic agents to prevent, delay, or suppress the development of cancer. In the context of DMBA-induced carcinogenesis, research has identified several promising strategies that target different stages of the carcinogenic process, from metabolic activation of the carcinogen to the proliferation of transformed cells.

Dietary habits and specific food components play a significant role in modulating the risk of cancer development. oup.com Numerous studies have demonstrated that various phytochemicals and nutrients can inhibit DMBA-induced tumorigenesis in animal models.

Polyphenols and Flavonoids : Compounds like resveratrol, a phytoalexin found in grapes, have been shown to suppress DMBA-induced mammary carcinogenesis in rats. nih.gov This suppression is associated with the down-regulation of key inflammatory and metastatic proteins. nih.gov The flavonol quercetin, present in many fruits and vegetables, also inhibits DMBA-induced mammary cancer, reducing both the incidence and number of tumors. northwestern.eduresearchgate.net Curcumin, the yellow pigment in turmeric, and its related compound dibenzoylmethane (B1670423), have shown inhibitory effects; dietary dibenzoylmethane significantly inhibited the multiplicity and incidence of DMBA-induced mammary tumors in mice. oup.com Green tea, rich in polyphenols like epigallocatechin-3 gallate (EGCG), has also demonstrated inhibitory effects against oral carcinogenesis. nih.govoup.com

Isothiocyanates : Found in cruciferous vegetables, isothiocyanates such as Phenyl isothiocyanate (PhITC), Phenethyl isothiocyanate (PhnITC), and Benzyl isothiocyanate (BITC) have shown a significant inhibitory effect on DMBA-induced oral carcinogenesis in hamsters, with BITC and PhITC reducing the total number of carcinomas by 86% and 74%, respectively. unirioja.esresearchgate.net

Fatty Acids : The type of dietary fat can influence mammary tumorigenesis. Studies have shown that diets rich in n-6 polyunsaturated fatty acids (PUFA), like linoleic acid found in corn oil, can enhance DMBA-induced mammary tumorigenesis. nih.gov Conversely, diets containing n-3 PUFAs, such as eicosapentaenoic and docosahexaenoic acids from fish oils, are less effective at promoting tumor growth. nih.gov

Vitamins and Minerals : Combinations of micronutrients have been tested for their chemopreventive potential. In one study, the concurrent administration of sodium selenite, magnesium chloride, ascorbic acid (Vitamin C), and retinyl acetate (B1210297) (a form of Vitamin A) resulted in a significant reduction in DMBA-induced mammary tumor incidence in rats. nih.gov When given together, these four modulators reduced tumor incidence to just 12%, compared to 100% in the control group. nih.gov

Other Bioactive Compounds : Honokiol (B1673403), a lignan (B3055560) isolated from Magnolia species, has shown a chemopreventive effect against DMBA-induced mammary cancer. nih.gov Usnic acid, a metabolite from lichens, also demonstrates protective properties against DMBA-induced oral carcinogenesis through its antioxidant and anti-inflammatory activities. nih.gov

Table 1: Effects of Dietary Bioactive Components on DMBA-Induced Carcinogenesis
Agent/InterventionExperimental ModelKey FindingsReference
Dibenzoylmethane (1% in diet)Female Sencar mice (Mammary tumors)Inhibited multiplicity and incidence of mammary tumors by 97%. oup.com
Quercetin (5% in diet)Female Sprague-Dawley rats (Mammary tumors)Significantly inhibited both the incidence and number of palpable mammary tumors. northwestern.edu
Resveratrol (10 ppm in diet)Female Sprague-Dawley rats (Mammary tumors)Reduced tumor incidence by 45% and multiplicity by 55%. nih.gov
Benzyl isothiocyanate (BITC)Hamsters (Oral carcinomas)Showed an 86% inhibitory effect on the total number of carcinomas. unirioja.esresearchgate.net
Green Tea & Curcumin CombinationHamsters (Oral carcinomas)Decreased squamous cell carcinoma incidence from 76.9% to 42.3%. oup.com
Selenium, Magnesium, Ascorbic Acid, Retinyl Acetate CombinationFemale rats (Mammary tumors)Reduced tumor incidence from 100% to 12%. nih.gov
n-3 Fatty Acids (Fish Oil) vs. n-6 Fatty Acids (Corn Oil)Female Sprague-Dawley rats (Mammary tumors)Corn oil diets enhanced mammary tumor yields compared to fish oil-containing diets. nih.gov

The carcinogenicity of DMBA is dependent on its metabolic activation to reactive intermediates by enzymes, primarily the cytochrome P450 (CYP) family. usp.br Therefore, inhibiting these enzymes represents a key chemopreventive strategy.

The metabolism of DMBA involves multiple pathways, leading to the formation of various phenols, dihydrodiols, and hydroxymethyl derivatives. nih.govnih.gov The specific enzymes involved, such as CYP1A1 and CYP1A2, play a crucial role in this bioactivation process. usp.br

One approach to chemoprevention is the use of agents that can block the activity of these enzymes. For example, 7,8-Benzoflavone, a known inhibitor of aryl hydrocarbon hydroxylase (a P450-dependent enzyme), has been shown to markedly inhibit tumorigenesis by DMBA in mouse skin. pnas.org This inhibition correlates with a significant reduction in the amount of DMBA binding to cellular DNA, RNA, and protein. pnas.org This demonstrates that by blocking the metabolic activation of DMBA, its ability to initiate cancer can be substantially reduced.

While inhibiting activation pathways is one strategy, another is to enhance the detoxification pathways that neutralize and eliminate the carcinogen and its harmful metabolites. This typically involves upregulating Phase II detoxification enzymes, which conjugate reactive molecules to make them more water-soluble and easier to excrete. fisiogenomica.com

Key Phase II enzymes include glutathione (B108866) S-transferases (GSTs), which play a vital role in protecting cells from oxidative damage. mdpi.comnih.gov Various dietary components, including those found in cruciferous vegetables, garlic, and spices like turmeric, have been suggested to beneficially modulate these detoxification pathways. fisiogenomica.com

Studies on honokiol showed that its chemopreventive effects against DMBA-induced cancer were associated with the modulation of Phase I and Phase II enzymes. nih.gov Pre-treatment with honokiol significantly prevented the alterations in the levels of cytochrome P450, cytochrome b5, GST, and quinone reductase caused by DMBA. nih.gov Similarly, a guided detoxification program including a multicomponent nutritional supplement was found to increase the activity of GST by 13% in healthy participants, highlighting the potential for targeted interventions to boost these protective pathways. mdpi.com

Co-carcinogenic and Promoting Factors

In contrast to chemopreventive agents, certain factors can enhance the carcinogenic effects of DMBA. These co-carcinogenic or promoting factors may not be carcinogenic on their own but can significantly increase tumor incidence, multiplicity, and growth rate when present alongside an initiator like DMBA.

Evidence from animal studies strongly indicates that iron can act as a potent promoter of DMBA-initiated mammary carcinogenesis. nih.govoup.com In experiments with female Sprague-Dawley rats, administration of iron(II) sulfate (B86663) after initiation with DMBA greatly accelerated the development of mammary tumors. nih.gov

Key findings from this research include:

Increased Tumor Frequency : At 20 weeks post-DMBA treatment, iron supplementation doubled the mammary tumor frequency compared to DMBA alone. nih.govoup.com This difference became more pronounced over time, with a significantly higher tumor frequency in the iron-promoted group after 40 weeks. nih.govoup.com

Larger Tumor Size : Mammary tumors in the iron-promoted rats were significantly larger than those in the rats that received only DMBA. nih.gov

Accelerated Onset : The first appearance of mammary tumors occurred earlier in the group receiving both DMBA and iron. oup.com

Iron overload has also been shown to act as a mild tumor promoter in DMBA-induced skin carcinogenesis in mice, increasing tumor incidence and the number of tumors per mouse. nih.gov The proposed mechanism involves the generation of oxidative stress, as iron can catalyze the formation of oxygen radicals. oup.comnih.gov

Table 2: Promotion of DMBA-Initiated Mammary Carcinogenesis by Iron
ParameterDMBA Alone GroupDMBA + Iron GroupTime PointReference
Tumor Frequency5/3011/30 (twofold increase)20 weeks nih.govoup.com
Tumor Frequency11/3024/30 (significant increase)40 weeks nih.govoup.com
Tumor SizeSmallerSignificantly larger (P = 0.04)20 weeks nih.gov
Tumor OnsetLaterEarlier7-10 weeks oup.com

Besides specific chemical promoters, other factors can influence the outcome of DMBA exposure.

Hormonal Status : The carcinogenic action of DMBA in the mammary gland is highly dependent on ovarian hormones. Ovariectomy can suppress the susceptibility of rats to DMBA-induced tumors, indicating a critical link between the carcinogen's activity and the hormonal environment. nih.gov DMBA itself can act as a neuroendocrine disruptor, altering hormonal axes and melatonin (B1676174) secretion, which may contribute to the carcinogenic process. nih.gov

Stress : Chronic stress has been identified as a factor that can enhance the toxicity of DMBA. In rats, pre-exposure to restraint stress was found to markedly enhance DMBA-induced liver toxicity and oxidative stress, regardless of whether the carcinogen was administered orally or topically. nih.gov Stress was shown to increase lipid peroxidation and decrease the activity of protective antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov

Genetic Factors : The genetic background of the host can significantly modify susceptibility to DMBA. For instance, mice with a heterozygous mutation in the Smad3 gene, a key component of the TGF-β signaling pathway, exhibit accelerated mammary tumor formation when treated with DMBA. nih.gov This provides genetic evidence that Smad3 has a tumor suppressor function in the context of chemically-induced breast cancer. nih.gov

Research Methodologies and Models in 6,8 Dimethylbenz a Anthracene Studies

In Vitro Experimental Systems

In vitro systems offer a controlled environment to study the direct effects of 6,8-DMBA on cells and subcellular components, free from the systemic complexities of a whole organism. These models are instrumental in dissecting specific molecular pathways.

A range of cell culture models are employed to investigate the metabolism and cytotoxic effects of dimethylbenz[a]anthracene compounds. For instance, studies have utilized Chinese hamster V79 cells to assess the mutagenicity of DMBA and its metabolites. In these cell-mediated assays, V79 cells, which are incapable of metabolizing PAHs on their own, are co-cultured with cells that can, such as golden hamster cells, to determine the mutagenic potential of the parent compound and its metabolic products. nih.gov Research has shown that DMBA and several of its hydroxylated metabolites are mutagenic in such systems. nih.gov

Human-derived cell systems are also employed to understand species-specific metabolic pathways. For example, human bone marrow cells have been shown to metabolize DMBA into various products, including dihydrodiols. nih.gov The metabolic profile can differ between various bone marrow fractions from the same individual, highlighting the complexity of its biotransformation. nih.gov Furthermore, evidence suggests that conjugation with glucuronic acid is a metabolic route in these cells. nih.gov Other models, such as hippocampal neuronal cell lines, have been used to assess the neurotoxicity of related PAHs, revealing concentration-dependent reductions in cell viability. nih.gov

Advanced three-dimensional (3D) cell culture models, like liver spheroids, are gaining traction as they offer higher metabolic capacity and allow for longer-term, repeated dosing scenarios that more closely mimic human exposure. scitovation.com Organoid-based models have also been developed to study DMBA-induced carcinogenesis, providing insights into the genetic and histological characteristics of resulting tumors. frontiersin.org

A critical step in the initiation of chemical carcinogenesis is the formation of covalent bonds between the carcinogen and DNA, forming DNA adducts. The ³²P-postlabeling assay is an ultrasensitive technique widely used for the detection and quantification of these adducts. nih.gov This method involves the enzymatic digestion of DNA to nucleoside 3'-monophosphates, followed by the enrichment of adducts, labeling with ³²P-orthophosphate, and subsequent chromatographic separation and quantification. nih.gov

This assay has been instrumental in studying the formation and persistence of DMBA-DNA adducts in various tissues. For example, in mouse skin, the ³²P-postlabeling assay has been used to track adduct levels for up to 42 weeks after a single topical application. oup.com These studies have revealed that while initial adduct levels may be higher in the epidermis, their persistence is significantly greater in the dermis. oup.com The technique is sensitive enough to detect as little as one adduct in 10¹⁰ nucleotides, making it suitable for studies involving low-level environmental exposures. nih.gov Research has also demonstrated that PAHs like DMBA can form DNA adducts in vitro in the absence of enzymatic activation, a process enhanced by the presence of light. nih.gov

Parameter Epidermal DNA Dermal DNA Reference
Initial Total Binding (24h) ~34 adducts in 10⁷ nucleotides~28 adducts in 10⁷ nucleotides oup.com
Total Binding at 42 weeks ~0.17 adducts in 10⁷ nucleotides~1.7 adducts in 10⁷ nucleotides oup.com

In Vivo Animal Models

In vivo models, particularly in rodents, are indispensable for studying the systemic effects of 6,8-DMBA, including its carcinogenic and immunotoxic properties, within the context of a complete biological system.

Rodent models have been extensively used to study chemical carcinogenesis induced by DMBA. nih.gov Sprague-Dawley rats are frequently used to induce mammary carcinomas, as this model closely mimics human breast cancer progression. allenpress.comnih.govnih.gov In these models, a single dose of DMBA can lead to the development of tumors, with an incidence rate that can reach 100%. allenpress.comnih.gov The resulting tumors are often well-differentiated carcinomas. allenpress.com

Mice, such as the BALB/c strain, are also used to model DMBA-induced carcinogenesis, where the compound has been shown to induce tumors in various organs including the mammary gland, lung, and lymphoid tissue. usp.br The two-stage skin carcinogenesis model in mice, using DMBA as an initiator and a promoting agent like 12-O-tetradecanoylphorbol-13-acetate (TPA), is a classic model for studying the distinct stages of tumor development. jove.com DMBA is also an effective inducer of ovarian carcinogenesis in both rats and mice. researchgate.netmdpi.com

Beyond carcinogenesis, DMBA is known to induce immunotoxicity. Studies have shown that DMBA requires metabolic activation to produce immunosuppressive effects. oup.com

To identify the specific enzymes involved in the metabolic activation of DMBA, researchers utilize genetic knockout models. These are typically mice that have had a specific gene, often one that codes for a metabolizing enzyme, rendered non-functional. By comparing the effects of DMBA in these knockout mice to wild-type mice, the role of that enzyme can be determined.

For instance, studies using CYP1B1 null mice have demonstrated that this particular cytochrome P450 enzyme is crucial for DMBA-induced immunotoxicity. oup.com Similarly, microsomal epoxide hydrolase (mEH) null mice have been used to show that mEH is a critical enzyme in the metabolic pathway leading to the immunosuppressive effects of DMBA. oup.com These models are invaluable for dissecting the complex metabolic pathways that transform the parent compound into its ultimate toxic and carcinogenic forms. researchgate.net

Mouse Model Effect of DMBA Conclusion Reference
Wild-Type (C57BL/6N) Suppresses cell-mediated and humoral immune responses.DMBA is immunotoxic. oup.com
CYP1B1 null No suppression of immune responses.CYP1B1 is required for DMBA-induced immunotoxicity. oup.com
mEH null No alterations in spleen weight or cellularity; no effect on PFC response.mEH is a crucial enzyme for the metabolic activation of DMBA leading to immunosuppression. oup.com

The analysis of tumors induced by dimethylbenz[a]anthracene compounds involves detailed histopathological and cytogenetic examinations. Histopathology allows for the characterization of the tumor's microscopic anatomy, confirming its malignancy and classifying its type. allenpress.com For example, in rat mammary tumors induced by DMBA, histopathological analysis reveals features such as ductal epithelial hyperplasia, atypical hyperplasia, and the formation of cribriform structures, which are comparable to lesions seen in human breast cancer. nih.gov In some cases, proliferative lesions with lobular alveolar hyperplasia and pleomorphism are observed. nih.gov

Cytogenetic studies focus on chromosomal abnormalities within the tumor cells. In rat leukemias induced by 6,8,12- and 7,8,12-trimethylbenz(a)anthracene, distinctive and repeated chromosomal changes have been identified. nih.govnih.gov These include trisomy of the largest telocentric chromosome (C-1 trisomy) and elongation of one of the C-1 chromosomes. nih.govnih.gov The presence of such specific chromosomal aberrations suggests a common mechanism of action for these structurally related carcinogens on blood-forming cells. nih.gov

Chromosomal Abnormality Frequency in Induced Leukemias Reference
C-1 Trisomy 15.6% (10 out of 64 cases) nih.gov
Long C-1 Chromosome 7.8% as predominant stemline (5 out of 64 cases) nih.gov
Other Non-C-1 Abnormalities 12.5% (8 out of 64 cases) nih.gov
Normal Karyotype 64.1% (41 out of 64 cases) nih.gov

Environmental and Toxicological Relevance of 6,8 Dimethylbenz a Anthracene

Occurrence of Methylated Benz[a]anthracenes in the Environment

Methylated benz[a]anthracenes, along with other PAHs, are not produced commercially but are formed as byproducts of the incomplete combustion of organic materials. epa.gov Their presence in the environment is widespread, stemming from both natural and anthropogenic sources.

Key anthropogenic activities are the primary contributors to the environmental burden of these compounds. The combustion of fossil fuels for power generation and heating is a major source. researchgate.net Industrial processes such as coal gasification, petroleum refining, and the operation of coke ovens release complex mixtures of PAHs, including methylated derivatives, into the atmosphere. acs.org Vehicle exhaust, from both gasoline and diesel engines, is another significant source of these compounds in urban environments. tandfonline.com Furthermore, methylated benz[a]anthracenes have been identified in cigarette smoke condensate and roofing tar extracts. cdc.gov

Natural sources also contribute to the environmental presence of methylated PAHs, albeit typically to a lesser extent than human activities. These sources include forest and prairie fires, as well as volcanic eruptions. nih.gov

Once released, these compounds are distributed throughout the environment. Due to their chemical properties, they tend to bind to particulate matter in the air and can be transported over long distances. researchgate.net They are found in various environmental compartments, including the air, water, soil, and sediment, often accumulating in organisms. researchgate.net While extensive data exists for the 16 PAHs designated as priority pollutants by the U.S. Environmental Protection Agency (EPA), specific environmental concentration data for the vast number of alkylated PAHs, including 6,8-Dimethylbenz[a]anthracene, are less common. mdpi.com However, studies have shown that alkylated PAHs can be more abundant in the environment than their parent compounds, highlighting the importance of understanding their occurrence. mdpi.com

Sources of Methylated Benz[a]anthracenes

Source CategorySpecific Examples
Industrial Processes Coal Gasification, Petroleum Refineries, Coke Ovens, Aluminum Production
Fossil Fuel Combustion Power Plants (Coal, Oil), Residential Heating
Mobile Sources Gasoline and Diesel Engine Exhaust
Consumer Products & Waste Cigarette Smoke, Roofing Tar, Municipal Incineration
Natural Sources Forest Fires, Volcanic Eruptions

Comparative Toxicology of Related Polycyclic Aromatic Hydrocarbons

The toxicology of PAHs is complex, with their biological effects being highly dependent on their specific chemical structure, including the number and position of methyl groups. The parent compound, benz[a]anthracene, is known to be carcinogenic, but the addition of methyl groups can significantly alter its potency. researchgate.net

A well-studied analogue, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is a powerful carcinogen widely used in experimental cancer research as a tumor initiator. nih.gov Its carcinogenicity, like that of other PAHs, is not due to the compound itself but to its metabolic activation. Cytochrome P450 enzymes metabolize the parent PAH into reactive intermediates, particularly bay-region diol epoxides, which can bind to DNA to form adducts. researchgate.net These DNA adducts can lead to mutations and initiate the process of carcinogenesis. researchgate.net

Studies comparing different methylated isomers of benz[a]anthracene have revealed significant differences in their biological activities. For instance, research on monomethylated benz[a]anthracenes (MeBaAs) has shown that methyl substitution can enhance the ability of the compound to activate the aryl hydrocarbon receptor (AhR), a key step in mediating toxic effects, when compared to the parent benz[a]anthracene. tandfonline.com In one study, 6-methylbenz[a]anthracene (B135010) and 9-methylbenz[a]anthracene (B135053) were found to be particularly potent activators of the AhR. tandfonline.com

The position of methylation is critical. For example, the metabolic activation of 7,12-DMBA is known to proceed through the formation of a 3,4-diol-1,2-epoxide in the bay region. epa.gov Comparative studies have shown that the 3,4- and 8,9-dihydrodiols of 7,12-DMBA are more potent in inducing mutations and malignant transformation than the parent compound itself. epa.gov In contrast, for the parent benz[a]anthracene, the 1,2- and 3,4-dihydrodiols were mutagenic, but did not induce transformation in the same cell system. epa.gov This highlights the profound influence that methyl groups have on the metabolic pathways and ultimate carcinogenic potential of the molecule.

While there is a substantial body of research on isomers like 7,12-DMBA and various monomethylated derivatives, specific toxicological data for this compound are scarce in publicly available literature. This data gap is representative of the broader challenge in PAH toxicology, where a vast number of isomers exist, but only a few have been comprehensively studied.

Comparative Biological Activity of Benz[a]anthracene Derivatives

CompoundObserved Biological Activity/PotencyReference
Benz[a]anthracene (BA) Carcinogenic; serves as a baseline for comparison. researchgate.net
7,12-Dimethylbenz[a]anthracene (DMBA) Highly potent carcinogen and tumor initiator. Its 3,4- and 8,9-dihydrodiol metabolites are more active than the parent compound. epa.govnih.gov
Monomethylated Benz[a]anthracenes (general) Methyl substitution generally enhances Aryl Hydrocarbon Receptor (AhR) activation compared to BA. tandfonline.com
6-Methylbenz[a]anthracene One of the more potent monomethylated isomers in activating the AhR. tandfonline.com
9-Methylbenz[a]anthracene Also a potent monomethylated isomer in activating the AhR. tandfonline.com

Research Perspectives on Health Risk Assessment

The health risk assessment of PAHs is a significant challenge due to the complexity of environmental exposures. Humans are typically exposed to complex mixtures of hundreds of PAHs, not single compounds. epa.gov Regulatory approaches have historically focused on a small number of "priority" PAHs, with benzo[a]pyrene (B130552) (BaP) often used as the reference compound. researchgate.net

A common method for assessing the carcinogenic risk of PAH mixtures is the use of Toxic Equivalency Factors (TEFs) or Relative Potency Factors (RPFs). researchgate.net This approach estimates the carcinogenicity of individual PAHs relative to BaP. The total carcinogenic risk of a mixture is then calculated by summing the BaP-equivalent concentrations of all the components. tandfonline.com However, this method has limitations. TEFs have been developed for only a small fraction of the PAHs found in the environment, and there is a significant lack of toxicological data for the vast majority of alkylated PAHs, including this compound. tandfonline.comepa.gov

This leads to several research challenges and future directions:

Addressing Data Gaps: There is a critical need for more comprehensive toxicological and carcinogenicity data on a wider range of PAHs, particularly the alkylated derivatives which are often present at higher concentrations in the environment than their parent compounds. mdpi.com Without this data, the risks associated with these compounds may be underestimated.

Improving Mixture Assessment: The simple dose-additivity assumption underlying the TEF approach may not fully account for potential synergistic or antagonistic interactions between the components of a complex PAH mixture. epa.gov Future research is needed to develop more sophisticated models for assessing the toxicity of real-world mixtures.

Beyond Carcinogenicity: While cancer is a primary concern, PAHs can also exert other toxic effects, including immunotoxicity and developmental toxicity. tandfonline.com Health risk assessments need to evolve to incorporate these non-cancer endpoints more effectively.

Role of Alkylation: The influence of the number, size, and position of alkyl substituents on the toxicological properties of PAHs is a key area for future research. mdpi.com Toxicological studies suggest that many alkyl-PAHs have higher toxic and mutagenic potency than their corresponding parent PAHs. mdpi.com Understanding these structure-activity relationships is crucial for predicting the risks posed by the many unstudied PAH derivatives.

Q & A

Q. Q1. What experimental models are commonly used to study the carcinogenicity of 6,8-DMBA, and what methodological considerations are critical for reproducibility?

A: 6,8-DMBA is frequently employed in rodent models to induce tumors, particularly mammary carcinomas. Key methodologies include:

  • Dose and administration : Intraperitoneal injection (1–50 mg/kg) or oral gavage in corn oil, with monitoring of tumor latency and multiplicity .
  • Strain specificity : Sprague-Dawley rats and C57BL/6 mice are preferred due to their susceptibility to DMBA-induced carcinogenesis .
  • Controls : Vehicle-only groups (e.g., corn oil) to isolate DMBA-specific effects .
  • Endpoint validation : Histopathological confirmation (H&E staining) and biomarker analysis (e.g., Ki-67 for proliferation) .
    Reference:

Q. Q2. How is 6,8-DMBA detected and quantified in environmental samples, and what analytical standards are recommended?

A: Detection relies on chromatographic methods paired with mass spectrometry:

  • GC-MS/LC-MS : Use toluene-based standard solutions (e.g., 50 mg/L) for calibration .
  • Quality control : Include internal standards (e.g., deuterated PAHs) to correct for matrix effects .
  • Environmental matrices : Employ solid-phase extraction (SPE) for water samples and Soxhlet extraction for sediments, followed by HEPA filtration to reduce particulate interference .
    Reference:

Advanced Research Questions

Q. Q3. What metabolic pathways govern 6,8-DMBA's carcinogenicity, and how do enzyme inducers alter its bioactivation?

A: 6,8-DMBA undergoes cytochrome P450-mediated oxidation, primarily at the K-region (C1–C2), forming diol-epoxides that bind DNA. Methodological insights:

  • In vitro metabolism : Use liver S9 fractions or microsomes from phenobarbital-pretreated rats to enhance CYP1A1/1B1 activity .
  • Metabolite profiling : Employ HPLC with fluorescence detection or LC-MS/MS to identify hydroxylated derivatives (e.g., 3-hydroxy-6,8-DMBA) .
  • Contradictions : Pretreatment with 3-methylcholanthrene increases ring-hydroxylation but reduces methyl-group oxidation, altering toxicity profiles .
    Reference:

Q. Q4. How does soil organic carbon content influence 6,8-DMBA sorption, and what implications does this have for environmental persistence?

A: Sorption is governed by hydrophobic interactions with organic carbon. Key methodologies:

  • Freundlich isotherms : Measure partitioning coefficients (Koc) using batch equilibrium experiments across soils with varying %OC .
  • Predictive modeling : Correlate Koc with octanol-water partition coefficients (log Kow ≈ 6.2 for 6,8-DMBA) to estimate bioavailability .
  • Contradictions : Some studies report reduced sorption in high-clay soils despite low OC, suggesting mineral surface interactions .
    Reference:

Q. Q5. How does obesity modulate 6,8-DMBA-induced ovotoxicity, and what molecular mechanisms underlie this interaction?

A: Obesity exacerbates primordial follicle loss via oxidative stress and altered DNA repair. Methodological approaches:

  • Animal models : Use hyperphagic mice (e.g., KK.Cg -Ay/J) exposed to 1 mg/kg/day 6,8-DMBA intraperitoneally .
  • Endpoints : Quantify follicular stages via histology and assess oxidative stress markers (e.g., superoxide dismutase) in ovarian tissue .
  • Mechanistic insights : Reduced TRP53 in follicles of obese mice suggests impaired DNA damage response .
    Reference:

Q. Q6. What strategies mitigate 6,8-DMBA toxicity in laboratory settings, and how effective are aryl hydrocarbon receptor (AHR) antagonists?

A:

  • Engineering controls : Class I Type B biosafety hoods and HEPA vacuums to minimize airborne exposure .
  • Pharmacological inhibition : AHR antagonists (e.g., CB7993113) block DMBA-induced bone marrow toxicity in vivo (10 mg/kg, oral) .
  • Validation : Use luciferase reporter assays (e.g., HepG2-XRE-Luc) to quantify AHR antagonism .
    Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,8-Dimethylbenz[a]anthracene
Reactant of Route 2
6,8-Dimethylbenz[a]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.